N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The cyclohexyl group on the amide nitrogen distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVKUNLARYWIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Structure : Differs by an additional ethyl group on the amide nitrogen.
- Molecular Formula : C₁₉H₂₄N₂O₂
- Molecular Weight : 312.406
- Key Differences: The ethyl group increases steric hindrance and may alter conformational flexibility compared to the monosubstituted cyclohexyl analog. This could influence solubility and pharmacokinetic properties .
MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide)
- Structure: Features a benzylamide group (4-methylphenyl) and an amino substituent on the oxazole ring.
Substitutions on the Phenyl Rings
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Structure : Contains chlorine atoms on both the amide-attached phenyl (5-chloro-2-methyl) and the oxazole-linked phenyl (2-chloro).
- This may improve blood-brain barrier penetration but could also elevate toxicity risks .
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide
- Structure : Incorporates a benzoxazole moiety on the phenyl ring.
- Molecular Formula : C₂₄H₁₇N₃O₃
- Molecular Weight : 395.41
- Key Differences : The benzoxazole group introduces π-stacking capability and additional hydrogen-bond acceptors, which may enhance target affinity but reduce solubility due to increased molecular weight and rigidity .
Modifications on the Oxazole Core
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Structure : Substitutes the oxazole’s 5-methyl group with a 4-acetylphenyl carboxamide.
Structural and Functional Analysis Table
Key Observations
- Lipophilicity: Chlorinated analogs (e.g., ) exhibit higher logP values, whereas polar groups (e.g., acetyl in , amino in ) reduce lipophilicity.
- Bioactivity: The benzylamide and amino groups in MO5 correlate with immunosuppression, suggesting that substitutions on the oxazole core and amide nitrogen critically modulate biological activity.
- Steric Effects : Bulkier groups (e.g., cyclohexyl in , benzoxazole in ) may enhance target selectivity but could limit solubility and bioavailability.
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